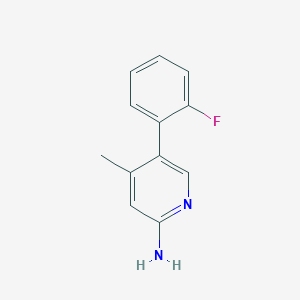
6-(3-Fluorophenyl)pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3-Fluorophenyl)pyridin-2-amine is a chemical compound characterized by a pyridine ring substituted with a fluorophenyl group at the 3-position and an amine group at the 2-position
Synthetic Routes and Reaction Conditions:
Bromination and Amination: One common synthetic route involves the bromination of 3-fluorophenylpyridine followed by amination. The bromination step typically uses bromine in the presence of a catalyst, while the amination step involves the use of ammonia or an amine source under elevated temperatures and pressures.
Suzuki-Miyaura Coupling: Another method involves the Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative of 3-fluorophenylpyridine is coupled with an amine using a palladium catalyst.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production often employs continuous flow reactors to ensure consistent quality and yield. The choice of reagents and catalysts is optimized for cost-effectiveness and environmental safety.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form various oxidized derivatives, such as nitro compounds or hydroxylated derivatives.
Reduction: Reduction reactions can convert the amine group to an amine derivative, such as an alkyl or aryl amine.
Substitution: Substitution reactions at the pyridine ring can introduce different functional groups, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Typical reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Nitro derivatives, hydroxylated pyridines.
Reduction Products: Alkyl or aryl amines.
Substitution Products: Halogenated, alkylated, or acylated derivatives.
Applications De Recherche Scientifique
Chemistry: 6-(3-Fluorophenyl)pyridin-2-amine is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine: It serves as a precursor for the synthesis of various therapeutic agents, including kinase inhibitors and other drugs targeting specific diseases. Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 6-(3-Fluorophenyl)pyridin-2-amine exerts its effects depends on its specific application. For example, in kinase inhibition, the compound may bind to the ATP-binding site of the kinase, preventing its activity. The molecular targets and pathways involved vary based on the biological context and the specific derivatives formed.
Comparaison Avec Des Composés Similaires
3-Chloro-6-(3-fluorophenyl)pyridazine: A related compound with a chlorine substituent instead of an amine group.
6-(3-Fluorophenyl)pyridine-2-carboxylic acid: A carboxylic acid derivative of the same core structure.
Uniqueness:
Fluorophenyl Group: The presence of the fluorophenyl group imparts unique electronic and steric properties, influencing the reactivity and biological activity of the compound.
Amine Group: The amine group enhances the compound's ability to participate in hydrogen bonding and other interactions, making it suitable for various applications.
Propriétés
IUPAC Name |
6-(3-fluorophenyl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2/c12-9-4-1-3-8(7-9)10-5-2-6-11(13)14-10/h1-7H,(H2,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONWWPXAXYBCKIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC(=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[Amino-[4-(dimethylamino)phenyl]methylidene]azanium;chloride](/img/structure/B7837720.png)
![[2-(3,4-Dimethoxyphenyl)-1-ethoxyethylidene]azanium;chloride](/img/structure/B7837725.png)









